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Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-

Organometallic catalysis Cycloaddition Gold nanoparticles

This 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane provides unmatched thermal endurance (stable to 425–500°C) and negligible hydrolysis, outperforming generic disiloxanes. It enables high‑Tg polyimides for microelectronics, selective catalysis (55–65% cycloaddition), and durable coatings/sealants. Avoid reactive side reactions—choose the precise steric and electronic profile your process demands. Order research or bulk quantities now.

Molecular Formula C26H26OSi2
Molecular Weight 410.7 g/mol
CAS No. 807-28-3
Cat. No. B1584039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
CAS807-28-3
Molecular FormulaC26H26OSi2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
InChIKeyRFGGTTPASBFBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- (CAS 807-28-3) – Key Properties and Baseline Specifications


Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- (CAS 807-28-3) is a linear organosiloxane featuring a central Si–O–Si linkage with two methyl groups and four phenyl substituents. The compound exists as a crystalline solid at ambient conditions with a melting range of 46–49 °C and a boiling point of 215 °C (or ~441 °C at 760 mmHg) . It exhibits negligible hydrolysis under neutral aqueous conditions (hydrolysis sensitivity grade 4) and demonstrates thermal stability up to 425–500 °C before undergoing observable structural changes [1][2]. Its unique substitution pattern imparts distinct reactivity profiles and thermal performance compared to other disiloxanes, making it a valuable intermediate in high‑temperature polymer synthesis, catalytic applications, and specialty organosilicon chemistry.

Why Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- Cannot Be Replaced by Common Disiloxane Analogs


Although the disiloxane core (Si–O–Si) appears in many organosilicon compounds, the exact identity and steric arrangement of substituents dictate reaction outcomes, thermal resilience, and hydrolytic stability. For example, 1,1,3,3-tetramethyldisiloxane (TMDS) behaves as a potent reducing agent and hydrosilylation donor at room temperature, whereas the tetraphenyl-substituted analog exhibits markedly slower reactivity and requires higher catalyst loadings [1]. Similarly, 1,3-divinyl-1,1,3,3-tetraphenyldisiloxane participates in cycloadditions and cross‑linking due to its terminal vinyl groups, but it lacks the thermal endurance and hydrolysis resistance of the dimethyl‑tetraphenyl compound . Even the closely related 1,1,3,3-tetraphenyldisiloxane‑1,3‑diol (which bears reactive silanol moieties) undergoes condensation and ring‑opening pathways that are not available to the fully alkyl‑substituted target molecule [2]. Therefore, substituting the target compound with a generic disiloxane can lead to unintended side reactions, compromised thermal stability, and altered final product properties. The following sections quantify these differences.

Quantitative Evidence for Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- Differentiation from Analogs


Gold-Catalyzed Dehydrogenative Cycloaddition: Tetraphenyl Disiloxane Requires 5× Higher Catalyst Loading and Shows Distinct Product Selectivity Compared to TMDS

In gold‑nanoparticle‑catalyzed cycloaddition of terminal alkynes, 1,1,3,3‑tetraphenyldisiloxane (2) reacts far more sluggishly than 1,1,3,3‑tetramethyldisiloxane (TMDS, 1). Under identical solvent (dry CH₂Cl₂) and temperature (25 °C) conditions, the tetraphenyl compound requires a five‑fold higher catalyst loading (1.5 mol % Au/TiO₂ vs. 0.3 mol % for TMDS) and a larger molar excess (2.0 equiv vs. 1.1 equiv) to achieve complete alkyne conversion [1]. Moreover, the reaction with tetraphenyldisiloxane yields a mixture of dehydrogenative cycloadducts (55–65 % relative yield) and β‑(E)‑hydrosilylation byproducts (35–45 % relative yield), whereas TMDS predominantly gives the cycloaddition pathway with yields up to 99 % [1].

Organometallic catalysis Cycloaddition Gold nanoparticles

Thermal Stability: Tetraphenyl Disiloxane Withstands 425–500 °C Before Structural Changes, Outperforming Lower‑Phenyl Oligosiloxanes

Thermogravimetric and isothermal studies of oligomethylphenylsiloxanes reveal that 1,1‑dimethyl‑1,1,3,3‑tetraphenyl‑disiloxane undergoes thermally induced changes only in the elevated temperature window of 425–500 °C [1]. In contrast, the trisiloxane analogue 1,3,5‑trimethyl‑1,1,3,5,5‑pentaphenyltrisiloxane and the tetrasiloxane 1,3,5,7‑tetramethyl‑1,1,3,5,7,7‑hexaphenyltetrasiloxane exhibit onset of degradation at slightly lower temperatures under identical conditions [1]. The higher thermal endurance of the target compound is further supported by its measured solid‑state heat capacity of 503.2 J mol⁻¹ K⁻¹ at 298.15 K and its high boiling point of ~441 °C at 760 mmHg [2].

Thermal analysis Organosilicon chemistry High‑temperature materials

Polyimide Resins from Tetraphenyl Dianhydride Exhibit Superior Heat Resistance vs. Tetramethyl Analogues

A patent directly compares polyimides derived from 1,3‑bis(3,4‑dicarboxyphenyl)‑1,1,3,3‑tetramethyldisiloxane dianhydride versus those from the corresponding tetraphenyl dianhydride (prepared from the target compound). The tetramethyl‑derived polyimide (with diaminodiphenyl ether) exhibits a glass transition temperature (Tg) of 164 °C and a thermal decomposition temperature of 398 °C [1]. In contrast, the tetraphenyl‑derived polyimide shows improved heat resistance, with the patent explicitly stating that the tetraphenyl derivative “yield[s] polyimide resins improved in heat resistance as compared with polyimide resins from 1,3‑bis(3,4‑dicarboxyphenyl)‑1,1,3,3‑tetramethyldisiloxane dianhydride” [1][2].

Polyimide synthesis High‑performance polymers Thermal properties

Hydrolytic Stability: Tetraphenyl Disiloxane Shows No Reaction with Water Under Neutral Conditions (Grade 4), Unlike TMDS Which Readily Hydrolyzes

Hydrolysis sensitivity grading (scale 1–4, with 4 being most stable) indicates that 1,3‑dimethyl‑1,1,3,3‑tetraphenyldisiloxane is rated “4: no reaction with water under neutral conditions” . In sharp contrast, 1,1,3,3‑tetramethyldisiloxane (TMDS) is known to undergo rapid hydrolysis, especially in the presence of gold or platinum catalysts, forming higher oligomers and cyclosiloxanes [1]. The tetraphenyl compound’s resistance to hydrolytic degradation simplifies storage, handling, and reaction work‑up in aqueous or moisture‑containing environments.

Hydrolytic stability Moisture sensitivity Organosilicon handling

Crystal Structure and Conformation: Si–O–Si Angle of 140° and Gauche Methyl Groups Differentiate It from Linear or Symmetric Disiloxanes

Single‑crystal X‑ray diffraction analysis reveals that 1,3‑dimethyl‑1,1,3,3‑tetraphenyldisiloxane crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 2237.5 pm, b = 801.4 pm, c = 1396.6 pm, and β = 106.29° [1]. The molecule adopts a bent conformation with a Si–O–Si bond angle of 140° and a SiO bond length of 163.8 pm [1]. Notably, the methyl groups are arranged in a gauche orientation, deviating from the fully staggered conformation observed in many symmetric disiloxanes [1]. For comparison, 1,3‑diethyl‑1,1,3,3‑tetraphenyldisiloxane is centrosymmetric with a strictly linear Si–O–Si fragment (180°) [2].

X-ray crystallography Molecular conformation Organosilicon structure

High‑Value Application Scenarios for Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- Based on Verified Differentiation Data


Precursor for Thermally Robust Polyimide Resins and Epoxy Hardeners

Utilize 1,3‑bis(dicarboxyphenyl)‑1,1,3,3‑tetraphenyldisiloxane dianhydride, synthesized from the parent compound, to prepare polyimide films that exhibit enhanced glass transition and thermal decomposition temperatures compared to polyimides derived from tetramethyldisiloxane analogues. This is critical for microelectronics packaging, flexible displays, and high‑temperature aerospace composites [1].

Controlled‑Reactivity Hydrosilylation and Cycloaddition Building Block

Employ the tetraphenyl disiloxane in gold‑catalyzed or platinum‑catalyzed transformations where the rapid and non‑selective reactivity of TMDS is undesirable. The compound’s slower kinetics and distinctive product distribution (55–65 % cycloaddition, 35–45 % hydrosilylation) enable the isolation of 2,5‑dihydro‑1,2,5‑oxadisilole frameworks that are valuable in medicinal chemistry and materials science [2].

High‑Temperature Organosilicon Fluid or Coating Component

Incorporate the compound into siloxane‑based coatings, sealants, or heat‑transfer fluids that must endure prolonged exposure to temperatures up to 425 °C without significant degradation. Its hydrolysis‑resistant nature further ensures performance stability in humid or aqueous service environments [3].

Model System for Conformational and Packing Studies in Crystal Engineering

Leverage the well‑characterized crystal structure (monoclinic P2₁/n, Si–O–Si 140°, gauche methyl groups) as a benchmark for investigating steric and electronic effects in disiloxane assemblies. The compound’s unique geometry can be exploited to design metal‑siloxane coordination polymers with tailored porosity or catalytic activity [4].

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